N-(4-cyanooxan-4-yl)-2-methoxy-5-methylbenzamide
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Overview
Description
N-(4-cyanooxan-4-yl)-2-methoxy-5-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanooxan-4-yl)-2-methoxy-5-methylbenzamide typically involves the following steps:
Formation of the oxan ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide under controlled conditions.
Attachment of the benzamide moiety: This can be done through an amide coupling reaction using reagents like carbodiimides (e.g., EDC, DCC) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanooxan-4-yl)-2-methoxy-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-cyanooxan-4-yl)-2-methoxy-5-methylbenzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyanophenyl)-2-methoxy-5-methylbenzamide
- N-(4-cyanooxan-4-yl)-2-methoxybenzamide
- N-(4-cyanooxan-4-yl)-2-methylbenzamide
Uniqueness
N-(4-cyanooxan-4-yl)-2-methoxy-5-methylbenzamide is unique due to the specific combination of functional groups and the oxan ring structure, which may confer distinct chemical and biological properties compared to other benzamides.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-2-methoxy-5-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-11-3-4-13(19-2)12(9-11)14(18)17-15(10-16)5-7-20-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUPXTHUKBDTBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(=O)NC2(CCOCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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